N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZVFICFJKLRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, potentially acting as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with different substituents on the phenyl ring or the pyrimidine core. Examples include:
- N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Uniqueness
The uniqueness of N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Biological Activity
N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class, known for its diverse biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H10ClN3O2S |
| Molecular Weight | 319.77 g/mol |
| LogP | 2.2946 |
| Polar Surface Area | 48.198 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the thiazolo-pyrimidine core allows for significant interaction with enzymes and receptors involved in inflammatory processes and cancer proliferation.
- Anti-inflammatory Activity : Research indicates that this compound exhibits potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition have been reported to be comparable to established anti-inflammatory drugs like celecoxib .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring enhance its antiproliferative activity, possibly through apoptosis induction in cancer cells .
Case Studies
- In Vitro Studies : In a study assessing the cytotoxicity of thiazolo-pyrimidine derivatives, this compound exhibited significant inhibition of cell growth in human breast cancer cells (MCF-7) with an IC50 value of approximately 23.30 µM .
- In Vivo Studies : Animal models have shown that administration of this compound can reduce tumor size significantly compared to control groups. In a rat model of induced inflammation, it reduced paw edema by over 50%, indicating strong anti-inflammatory potential .
Comparative Analysis with Related Compounds
A comparative analysis with other thiazolo-pyrimidine derivatives highlights the unique efficacy of this compound:
| Compound Name | IC50 (µM) COX-2 Inhibition | Cytotoxicity (MCF-7) IC50 (µM) |
|---|---|---|
| N-(4-chlorophenyl)-3-methyl... | 0.04 ± 0.01 | 23.30 |
| N-(4-fluorobenzyl)-3-methyl... | 0.05 ± 0.02 | 30.00 |
| N-(2-chlorobenzyl)-3-methyl... | 0.06 ± 0.03 | 28.00 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of aniline derivatives (e.g., 4-chloroaniline) with thiazolopyrimidine precursors. Key steps include:
- Solvent selection : Acetic acid or dimethylformamide (DMF) under reflux (60–100°C) for 6–12 hours .
- Catalysts : Sodium acetate or palladium/copper catalysts to enhance yield (70–85%) .
- Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2 ratio) to obtain high-purity crystals .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl resonance at δ 7.3–7.5 ppm) .
- IR : Peaks at 1680–1700 cm indicate carbonyl groups (5-oxo and carboxamide) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 335 [M+H]) validate molecular weight .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodology :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Antimicrobial testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology :
- X-ray diffraction : Single-crystal analysis (e.g., SHELXL refinement) reveals puckered thiazolopyrimidine cores and dihedral angles (e.g., 80.94° between fused rings) .
- Hydrogen bonding networks : Identify intermolecular interactions (e.g., C–H···O bonds) stabilizing crystal packing .
Q. What strategies address low yields in multi-step syntheses of derivatives?
- Methodology :
- Step optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to precursor) and temperature (80°C vs. 100°C) .
- Catalyst screening : Test Pd(OAc) or CuI for coupling reactions (yield improvement: 15–20%) .
- Byproduct analysis : Use HPLC-MS to trace undesired intermediates and modify protecting groups .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact biological activity?
- Methodology :
- SAR studies : Compare IC values of analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) in kinase assays .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR) .
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
